molecular formula C6H7ClN2O B2624374 3-Amino-2-(2-chloroacetyl)but-2-enenitrile CAS No. 497084-16-9

3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Cat. No. B2624374
M. Wt: 158.59
InChI Key: COEGBOCHNHHERG-UHFFFAOYSA-N
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Description

3-Amino-2-(2-chloroacetyl)but-2-enenitrile is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile is represented by the formula C6H7ClN2O . This indicates that it contains six carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom.


Physical And Chemical Properties Analysis

The physical state of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile is solid . It has a melting point of 155-156 degrees . The compound should be stored at room temperature .

Scientific Research Applications

Reactivity and Synthesis of Heterocycles

3-Amino-2-(2-chloroacetyl)but-2-enenitrile demonstrates significant reactivity, making it useful in the synthesis of various heterocyclic compounds. For instance, its reactivity with binucleophiles like hydrazine and hydroxylamine has been explored to form polyfunctionalized heterocyclic compounds (Braibante et al., 2002).

Photoisomerization Studies

This compound has been used in studies of E/Z photoisomerization, particularly in the context of 3-phenyl-3-(N-substituted amino)-prop-2-enenitriles. Such research offers insights into the reaction mechanisms influenced by different environmental factors (Chiacchio et al., 1988).

Solid-State Rearrangement Studies

Investigations into the solid-state rearrangement of related compounds, like 3-aminopyrazole with chloroacetyl chloride, provide valuable knowledge regarding reaction mechanisms and the properties of the resulting compounds (Clarke et al., 1994).

Synthesis of Functionalized Compounds

The compound's reactivity has been leveraged in the synthesis of functionalized compounds like 2-Amino-3, 3-dichloroacrylonitrile, which serves as an intermediate for a range of other chemical compounds (Matsumura et al., 1976).

Role in Peptide Synthesis

Research has shown that derivatives of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile play a role in peptide synthesis, particularly in the selective removal of specific functional groups from peptides (Undheim & Fjeldstad, 1973).

Formation of Heterocyclic and Dihydropyridine Derivatives

The compound is used in the formation of heterocyclic derivatives, such as N-(3-aminothieno[2,3-b]pyridin-2-ylcarbonyl)-α-amino acids and 3,4-dihydropyrido[3",2":4,5]thieno[3,2-e][1,4]diazepine-2(1H),5-diones, which have potential applications in pharmaceuticals and materials science (Fedorov et al., 2003).

Synthesis of Optically Active Compounds

The compound is also significant in synthesizing optically active derivatives, such as indoline derivatives, which are important in various chemical and pharmaceutical applications (Ikawa et al., 2018).

Innovations in Organic Synthesis

Innovative methods in organic synthesis, such as the formation of 3-amino enones and 1,3-diketones, utilize derivatives of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile. These compounds are integral in creating heterocyclic or carbocyclic compounds or as ligands in metal complexes (Rao & Muthanna, 2015).

properties

IUPAC Name

(Z)-3-amino-2-(2-chloroacetyl)but-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4(9)5(3-8)6(10)2-7/h2,9H2,1H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEGBOCHNHHERG-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)CCl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Citations

For This Compound
2
Citations
T Mizuhara, T Kato, A Hirai, H Kurihara… - Bioorganic & medicinal …, 2013 - Elsevier
The structure–activity relationship of phenylpyrazole derivative 1 was investigated for the development of novel anti-HIV agents. Initial efforts revealed that the diazenyl group can be …
Number of citations: 33 www.sciencedirect.com
AM Shestopalov, LA Rodinovskaya, AA Zubarev - Synthesis, 2021 - thieme-connect.com
This review highlights methods for the synthesis of five- and six-membered heterocycles and their annulated analogues. These methods are based on anionic domino reactions that …
Number of citations: 7 www.thieme-connect.com

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